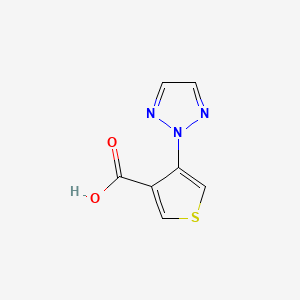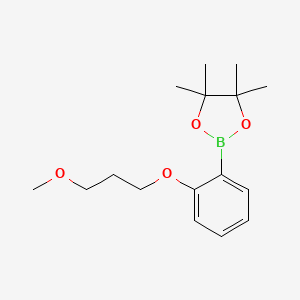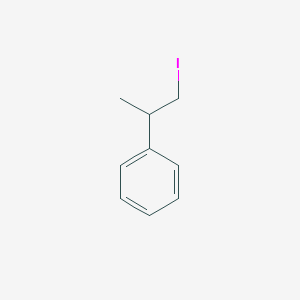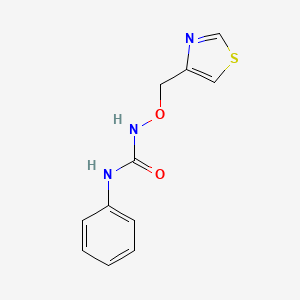
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and thiophene rings. Triazoles are five-membered rings containing three nitrogen atoms, while thiophenes are five-membered rings containing one sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and a triazole precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the triazole and thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole and thiophene derivatives
科学研究应用
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit enzymes and interact with biological receptors
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用机制
The mechanism of action of 4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: It can interact with biological receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A five-membered ring with three nitrogen atoms, similar to the triazole moiety in the compound.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position
Uniqueness
4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is unique due to the combination of triazole and thiophene rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C7H5N3O2S |
|---|---|
分子量 |
195.20 g/mol |
IUPAC 名称 |
4-(triazol-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)5-3-13-4-6(5)10-8-1-2-9-10/h1-4H,(H,11,12) |
InChI 键 |
LPJXZPXMTPBMEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(N=C1)C2=CSC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)

![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)


![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)


